molecular formula C18H23N3 B13808022 Acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)- CAS No. 7032-38-4

Acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)-

Cat. No.: B13808022
CAS No.: 7032-38-4
M. Wt: 281.4 g/mol
InChI Key: BHDKLGMXJCGESI-UHFFFAOYSA-N
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Description

Acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)- is a chemical compound with the molecular formula C18H23N3. It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including medicinal chemistry and material science. This compound is particularly notable for its potential pharmacological properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)- typically involves the reaction of acridine derivatives with piperazine compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its parent acridine derivative.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can regenerate the parent acridine compound.

Scientific Research Applications

Acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)- involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription . Additionally, the compound may interact with other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-Amino-1,2,3,4-tetrahydroacridine: Known for its use as a cholinesterase inhibitor in the treatment of Alzheimer’s disease.

    Acridine, 1,2,3,4,5,6,7,8-octahydro-: Another derivative of acridine with different pharmacological properties.

Uniqueness

Acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)- is unique due to its specific structure, which allows it to interact with DNA and enzymes in a distinct manner. Its piperazine moiety enhances its solubility and bioavailability, making it a valuable compound for various applications in scientific research and medicine .

Properties

CAS No.

7032-38-4

Molecular Formula

C18H23N3

Molecular Weight

281.4 g/mol

IUPAC Name

9-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydroacridine

InChI

InChI=1S/C18H23N3/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)19-17-9-5-3-7-15(17)18/h2,4,6,8H,3,5,7,9-13H2,1H3

InChI Key

BHDKLGMXJCGESI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C3CCCCC3=NC4=CC=CC=C42

Origin of Product

United States

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